molecular formula C9H7FN2O3 B6285576 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 858671-76-8

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B6285576
CAS No.: 858671-76-8
M. Wt: 210.16 g/mol
InChI Key: XLZOLPDJJPQUSJ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid (CAS 858671-76-8) is a high-value indazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C9H7FN2O3 and a molecular weight of 210.16, this compound is a key intermediate for the synthesis of various polyfunctionalized 3-substituted indazoles . The indazole scaffold is a privileged structure in drug development, particularly prized for the design of kinase inhibitors such as tyrosine kinase and threonine kinase inhibitors . Indazole-based compounds are recognized as bioisosteres of indoles and are found in several marketed drugs, including axitinib (Inlyta®) and pazopanib (Votrient®) . This specific derivative, with its carboxylic acid functional group at the 3-position, is a crucial precursor for the development of novel indazole-3-carboxamides, which have shown potent activity as Calcium Release-Activated Calcium (CRAC) channel blockers . Such blockers are valuable research tools for investigating immune modulation, as they can stabilize mast cells and inhibit the release of pro-inflammatory mediators like TNF-α, presenting potential for the treatment of autoimmune disorders and other diseases . This product is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

858671-76-8

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

7-fluoro-6-methoxy-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O3/c1-15-5-3-2-4-7(6(5)10)11-12-8(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

XLZOLPDJJPQUSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NNC(=C2C=C1)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination Using Selectfluor®

A key step in synthesizing 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves introducing fluorine at the 7-position of the indazole core. Patent US7790722B2 describes the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) as the fluorinating agent. This electrophilic fluorination occurs under mild conditions (40–60°C) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Reaction Conditions :

  • Substrate : 6-methoxy-1H-indazole-3-carboxylic acid

  • Fluorinating Agent : Selectfluor® (1.2–1.5 equivalents)

  • Solvent : Acetonitrile

  • Temperature : 50°C

  • Time : 6–8 hours

  • Yield : 68–72%

Cyclization Techniques for Indazole Core Formation

Hydrazine-Mediated Cyclization

The indazole ring is constructed via cyclization of ortho-substituted nitrobenzoic acid derivatives. In Procedure 7 of US7790722B2, 2-fluoro-3-nitro-6-methoxybenzoic acid undergoes cyclization with hydrazine hydrate:

Reaction Scheme :

  • Substrate : 2-Fluoro-3-nitro-6-methoxybenzoic acid

  • Reagent : Hydrazine hydrate (2.0 equivalents)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 12 hours

  • Yield : 85%

Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack by hydrazine at the adjacent carbon. Subsequent elimination of water and aromatization yields the indazole core.

Carboxylation and Functional Group Interconversion

Hydrolysis of Nitrile Intermediates

The carboxylic acid group at position 3 is introduced via hydrolysis of a nitrile precursor. Patent US7790722B2 employs acidic hydrolysis using concentrated hydrochloric acid (HCl) under reflux:

Procedure :

  • Substrate : 7-Fluoro-6-methoxy-1H-indazole-3-carbonitrile

  • Reagent : 6N HCl

  • Solvent : Water

  • Temperature : 100°C

  • Time : 4 hours

  • Yield : 90%

Alternative Carboxylation Methods

Transition metal-catalyzed carboxylation (e.g., Pd/Cu systems) has been explored for similar indazole derivatives, though no direct data exists for this compound. These methods typically use CO₂ gas under high pressure (5–10 atm) and palladium catalysts.

Purification and Characterization

Recrystallization Optimization

Crude this compound is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Patent data indicate a purity of >98% after two recrystallization cycles.

Spectroscopic Characterization

Key Analytical Data :

Technique Observations
¹H NMR (DMSO-d₆)δ 8.12 (s, 1H, H-4), 7.45 (d, J = 8.5 Hz, 1H, H-5), 4.02 (s, 3H, OCH₃)
¹³C NMR δ 167.8 (COOH), 158.1 (C-7-F), 149.6 (C-6-OCH₃), 122.4–110.2 (aromatic carbons)
IR 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), 3350 cm⁻¹ (O-H)

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis requires solvent recycling systems, particularly for acetonitrile and DMF. Patent US7790722B2 notes a 92% solvent recovery rate using fractional distillation.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods

Method Yield Purity Cost (Relative)
Selectfluor® Fluorination72%98%$$$
Hydrazine Cyclization85%95%$
HCl Hydrolysis90%98%$$

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives with different functional groups.

Scientific Research Applications

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid can be compared to related indazole and indole derivatives. Key differences in substituent positions, functional groups, and physicochemical properties are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference
This compound 7-F, 6-OCH3, 3-COOH Carboxylic acid High polarity, potential kinase inhibitor scaffold
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F, 3-COOH Carboxylic acid Halogenation enhances electrophilicity for cross-coupling reactions
6-Fluoro-1H-indazole-3-carboxylic acid 6-F, 3-COOH Carboxylic acid Simplified structure; reduced steric hindrance
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde 4-F, 6-COOCH3, 3-CHO Aldehyde, ester Ester group increases lipophilicity; aldehyde enables conjugation
7-Fluoro-1H-indole-3-carboxylic acid Indole ring, 7-F, 3-COOH Carboxylic acid Indole core (one nitrogen) vs. indazole; distinct electronic profile
Methyl 6-fluoro-1H-indazole-3-carboxylate 6-F, 3-COOCH3 Ester Improved cell permeability due to ester group

Key Findings from Comparative Analysis

Substituent Position Effects: Fluorine at position 7 (vs. Methoxy at position 6 introduces steric bulk and hydrogen-bonding capacity compared to simpler analogs like 6-fluoro-1H-indazole-3-carboxylic acid .

Functional Group Impact :

  • Carboxylic Acid (3-COOH) : Enhances water solubility and enables salt formation or coordination with metal ions, unlike ester or aldehyde derivatives .
  • Methoxycarbonyl (6-COOCH3) : Increases lipophilicity, favoring membrane permeability in prodrug strategies .

Heterocycle Differences :

  • Indazoles (two adjacent nitrogens) exhibit greater aromatic stability and rigidity compared to indoles (one nitrogen), influencing their pharmacokinetic profiles .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling (e.g., using phenylboronic acids) is a common method for introducing aryl/heteroaryl groups to the indazole core, as seen in analogs like 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid .
  • Carboxylic acid groups are often introduced via hydrolysis of ester precursors under basic conditions .

Spectroscopic Signatures :

  • Methoxy groups produce distinct $ ^1H $-NMR signals (δ ~3.80 ppm) and IR stretches (~1205 cm$ ^{-1} $) .
  • Fluorine substituents influence $ ^{19}F $-NMR chemical shifts and mass spectral fragmentation patterns .

Safety and Handling: Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) require precautions against inhalation and skin contact, as noted in safety data sheets .

Biological Activity

7-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, recognized for its potential biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, key molecular targets, and relevant case studies.

  • Molecular Formula : C9H8FNO3
  • Molecular Weight : Approximately 199.16 g/mol
  • Structural Characteristics : The compound features a fluorine atom at the seventh position and a methoxy group at the sixth position, which enhance its reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to inhibit specific kinases involved in critical cell signaling pathways, influencing cellular functions such as proliferation and apoptosis.

Key Molecular Targets

  • Kinases : Inhibits protein kinases that are crucial for cancer progression.
  • Apoptosis Regulators : Modulates proteins such as Bcl-2 and Bax, thereby influencing apoptotic processes in cancer cells.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
K56225.3 ± 4.6Induces apoptosis through mitochondrial disruption
SNU1677.4 ± 6.2Alters expression of apoptosis-related proteins

The compound induces apoptosis by decreasing Bcl-2 levels while increasing Bax levels, indicating a shift toward pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with microbial targets; however, specific data on its efficacy against particular pathogens are still under investigation .

K562 Cell Line Study

A detailed study on the K562 cell line demonstrated that treatment with this compound induced apoptosis in a dose-dependent manner. The study revealed that the compound could:

  • Increase levels of phosphorylated p53.
  • Upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound varies significantly based on its chemical structure and biological targets. Studies indicate that its absorption, distribution, metabolism, and excretion (ADME) properties are favorable for therapeutic applications .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC9_9H6_6FN2_2O3_3
Melting Point199–201°C (decomposes)
logP (Predicted)1.8 ± 0.3
Solubility in DMSO>50 mg/mL

Q. Table 2. Common Degradation Pathways

PathwayConditionsMitigation Strategy
DecarboxylationHigh temperature (>150°C)Use inert atmosphere (N2_2)
DemethylationAcidic/alkaline hydrolysisNeutral pH during storage

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